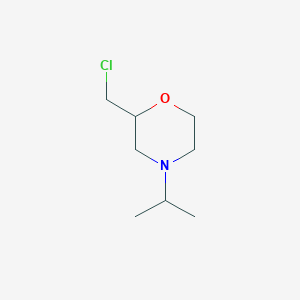![molecular formula C8H7ClN2 B1355046 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine CAS No. 27382-01-0](/img/structure/B1355046.png)
4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine
Overview
Description
“4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” is a chemical compound with the empirical formula C8H7ClN2. It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
The molecular structure of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” can be represented by the SMILES string CN1C=CC2=C(C=CN=C12)Cl . The InChI key for this compound is GYGRXUOVLHHEMC-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” include a molecular weight of 166.61 . It is a solid substance . The compound has high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.95 .
Scientific Research Applications
Biological Activity
Pyrrolo[3,4-c]pyridine derivatives, which include “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine”, have been studied for their broad spectrum of pharmacological properties . These derivatives have been studied as analgesic and sedative agents .
Treatment of Nervous System Diseases
Biological investigations have shown that pyrrolo[3,4-c]pyridines can be used to treat diseases of the nervous system . This makes “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” a potential candidate for neurological treatments.
Treatment of Immune System Diseases
Pyrrolo[3,4-c]pyridines have also been found to be effective in treating diseases of the immune system . This suggests that “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” could be used in immunotherapy.
Antidiabetic Activity
The antidiabetic activity of pyrrolo[3,4-c]pyridines has been discovered , indicating that “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” could be used in the treatment of diabetes.
Antimycobacterial Activity
Pyrrolo[3,4-c]pyridines have been found to have antimycobacterial properties . This suggests that “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” could be used in the treatment of mycobacterial infections.
Antiviral Activity
The antiviral activity of pyrrolo[3,4-c]pyridines has been reported . This indicates that “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” could be used in antiviral therapies.
Antitumor Activity
Pyrrolo[3,4-c]pyridines have been found to have antitumor activities . This suggests that “4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” could be used in cancer treatments.
Biochemical Reagent
“4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine” can be used as a biochemical reagent for life science related research . This makes it a valuable tool in various scientific research applications.
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-1-methylpyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-11-5-3-6-7(11)2-4-10-8(6)9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHGAILLVNWKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513177 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
27382-01-0 | |
| Record name | 4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70513177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine in the synthesis of the ellipticine analogues described in the research?
A1: 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine serves as a crucial starting building block in the multi-step synthesis of novel ellipticine analogues. [, ] While the specific reactions are not detailed in the abstracts, its structure suggests it likely provides the pyrrolo[3,2-c]pyridine moiety present in the final ellipticine analogue structure.
Q2: Why is the synthesis of these new ellipticine analogues significant?
A2: Ellipticine is a known anti-tumor agent. [, ] The development of new ellipticine analogues, like those synthesized using 4-Chloro-1-methyl-1H-pyrrolo[3,2-C]pyridine, is significant because it may lead to the discovery of compounds with improved pharmacological properties, such as increased potency, selectivity, and reduced toxicity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1354972.png)




![4-[1,3]Dioxolan-2-yl-hexan-1-ol](/img/structure/B1354994.png)





![2-[(Trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B1355006.png)